(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(5-METHYL-2-FURYL)METHANONE
Overview
Description
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(5-METHYL-2-FURYL)METHANONE is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(5-METHYL-2-FURYL)METHANONE can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Another method includes the palladium-catalyzed intramolecular amination of ortho-substituted anilines .
Industrial Production Methods
Industrial production of indole derivatives often employs scalable and efficient synthetic routes. The Fischer indole synthesis is favored due to its simplicity and high yield. Additionally, modern techniques such as microwave-assisted synthesis and continuous flow chemistry are being explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(5-METHYL-2-FURYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindoles under specific conditions.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Oxindoles and other oxygenated derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(5-METHYL-2-FURYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(5-METHYL-2-FURYL)METHANONE involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of many indole derivatives, known for its wide range of biological activities.
Oxindole: An oxidized form of indole with distinct chemical properties and applications.
Indoline: A reduced form of indole, often used in the synthesis of various pharmaceuticals.
Uniqueness
(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)(5-METHYL-2-FURYL)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furoyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(5-methylfuran-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-9-12-5-3-4-6-13(12)16(10)15(17)14-8-7-11(2)18-14/h3-8,10H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTFDXGJGQWDSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24781716 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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